N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole moiety at the 5-position and a 4-((4-methoxyphenyl)sulfonyl)butanamide chain at the 2-position. The oxadiazole ring, a heterocycle known for metabolic stability and π-π stacking capabilities, positions this compound as a candidate for therapeutic applications, likely targeting enzymes or receptors requiring aromatic and polar interactions .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7S/c1-28-15-5-7-16(8-6-15)32(26,27)10-2-3-19(25)22-21-24-23-20(31-21)12-14-4-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNJLKKRVHIDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to consolidate various research findings on its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Oxadiazole ring : Often associated with antimicrobial and antitumor properties.
- Sulfonamide group : Typically enhances solubility and bioactivity.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 25 μg/mL |
| Example B | S. aureus (MRSA) | 12.5 μg/mL |
Antitumor Activity
The antitumor potential of this compound has been evaluated in several studies:
- A study reported that derivatives based on the benzo[d][1,3]dioxole structure showed moderate to high cytotoxicity against various cancer cell lines . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Apoptosis induction |
| HeLa (cervical cancer) | 15 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this have shown promising inhibitory effects on AChE, which is crucial for neurotransmission .
| Enzyme | Inhibition Percentage (%) at 50 μM |
|---|---|
| AChE | 70 |
| BChE | 65 |
Case Studies
- Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives demonstrated that those with bulky hydrophobic groups exhibited enhanced antibacterial properties. The presence of the benzo[d][1,3]dioxole moiety was crucial for activity against resistant strains .
- Antitumor Evaluation : In a comprehensive screening of various derivatives against human cancer cell lines, it was found that modifications to the sulfonamide group significantly affected cytotoxicity levels. The most potent compounds led to a decrease in cell viability by over 50% at concentrations as low as 10 μM .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The table below summarizes structural differences between the target compound and analogs:
Functional Implications
- The 3,5-dimethoxyphenyl substituent () increases steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target’s mono-methoxy group .
- Heterocycle Impact: The 1,3-thiazole core () lacks the electron-deficient nature of oxadiazole, altering π-π interactions and metabolic pathways.
Sulfonyl vs. Sulfamoyl :
Research Findings and Pharmacological Relevance
While specific activity data are unavailable in the provided evidence, structural analysis reveals critical trends:
Target Binding : The oxadiazole core and sulfonyl groups in the target compound and its analogs () suggest affinity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) or kinases requiring hydrophobic pockets .
Solubility vs. Potency Trade-off : The 4-methoxyphenylsulfonyl group in the target compound balances moderate solubility (via methoxy) and binding (via sulfonyl), whereas fluorinated analogs () may prioritize potency at the expense of pharmacokinetics .
Metabolic Stability : Oxadiazole derivatives generally exhibit higher stability than thiazoles (), making the target compound more suitable for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
